N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
Introduction to N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide in Medicinal Chemistry
The integration of multiple heterocyclic systems into a single molecular framework has emerged as a strategic approach to enhance drug specificity and reduce off-target effects. This compound exemplifies this trend, combining a pyrazole core substituted with cyclopropyl groups, a pyrrolidine ring with a ketone moiety, and a terminal carboxamide group. Such hybrids are increasingly explored for their ability to interact with diverse biological targets, including enzymes and receptors implicated in cancer, inflammation, and infectious diseases.
Structural Significance of Pyrazole-Pyrrolidine Hybrid Scaffolds
Pyrazole and pyrrolidine rings are independently recognized as privileged scaffolds in drug discovery due to their versatility in molecular interactions. The fusion of these systems introduces unique conformational and electronic properties:
Conformational Rigidity and Bioactive Geometry
The pyrazole ring (a 1,2-diazole) provides planar rigidity, enabling π-π stacking interactions with aromatic residues in enzyme active sites. When fused with a pyrrolidine ring—a five-membered saturated amine—the hybrid gains partial flexibility, allowing adaptive binding to curved or hydrophobic protein pockets. For example, the 5-oxo-pyrrolidine moiety introduces a ketone group capable of hydrogen bonding, while the phenyl substituent at position 1 enhances lipophilicity for membrane penetration.
Comparative Analysis of Hybrid Scaffolds
Recent studies highlight the pharmacological advantages of pyrazole-pyrrolidine hybrids over isolated systems. Table 1 summarizes key structural and activity differences:
The pyrazole-pyrrolidine hybrid’s distinct profile arises from its balanced rigidity and flexibility, enabling optimized binding to targets like casein kinase 2 (CK2) and ErbB-2 receptors.
Role of Cyclopropyl and Carboxamide Functional Groups in Bioactivity
Cyclopropyl Groups: Metabolic Stability and Steric Effects
The 3,5-dicyclopropyl substitution on the pyrazole ring introduces significant steric and electronic modifications:
- Ring Strain and Conjugation : The cyclopropyl group’s sp³-hybridized carbons create angle strain, increasing reactivity while maintaining stability. This strain enhances conjugation with the pyrazole ring, distorting electron density and improving binding to hydrophobic pockets.
- Metabolic Resistance : Cyclopropanes resist oxidative degradation by cytochrome P450 enzymes, prolonging half-life compared to linear alkyl chains. For instance, arylcyclopropanes exhibit 3–5× greater metabolic stability in liver microsomes than their non-cyclopropane analogs.
Carboxamide Functionality: Hydrogen Bonding and Target Engagement
The terminal carboxamide group (-CONH2) plays a critical role in molecular recognition:
- Hydrogen Bond Donor/Acceptor : The NH and CO groups form hydrogen bonds with residues like ASN117 and ASP175 in CK2, as demonstrated in coumarin-carboxamide hybrids.
- Electrostatic Complementarity : The carboxamide’s dipole moment aligns with polar regions of enzyme active sites, enhancing binding affinity. In This compound , this group likely mediates interactions with kinase ATP-binding pockets.
Synergistic Effects of Functional Groups
The interplay between cyclopropyl and carboxamide groups creates a synergistic bioactivity profile:
- Hydrophobic-Polar Balance : Cyclopropyl groups anchor the molecule to lipid-rich regions, while the carboxamide directs specificity toward hydrophilic enzymatic domains.
- Electron Redistribution : Conjugation between the cyclopropyl and pyrazole rings redistributes electron density, potentially modulating the carboxamide’s acidity and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c27-21-12-17(14-25(21)18-4-2-1-3-5-18)22(28)23-10-11-26-20(16-8-9-16)13-19(24-26)15-6-7-15/h1-5,13,15-17H,6-12,14H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHCKTZGJQENDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones . The pyrrolidine ring is often constructed through cycloaddition reactions or via the reduction of pyrrole derivatives . The final compound is obtained by coupling the pyrazole and pyrrolidine intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolidine Carboxamide Derivatives
Structural Implications :
- The 3,5-dichlorophenyl group in the analog facilitates a critical hydrogen bond with Tyr158 in InhA, a interaction crucial for inhibitory activity .
- In contrast, the pyrazole-ethyl-dicyclopropyl substituent in the queried compound introduces steric bulk and lipophilicity, which may disrupt this hydrogen bond or alter binding orientation. Cyclopropyl groups could enhance membrane permeability but reduce target engagement if spatial compatibility is compromised.
Broader Context: H-Series Inhibitors
While structurally distinct, H-series inhibitors (e.g., H-8, H-9, H-89) provide insights into pyrazole- and sulfonamide-based enzyme targeting. These compounds inhibit kinases via isoquinoline sulfonamide motifs , highlighting the versatility of heterocycles in drug design. However, the queried compound’s carboxamide-pyrrolidine scaffold and pyrazole-ethyl linkage represent a divergent pharmacophoric strategy, likely tailored for InhA rather than kinase targets.
Research Findings and Implications
Docking Studies and Mechanistic Insights
Molecular docking of N-(3,5-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide revealed that the dichlorophenyl group optimally positions the compound for hydrogen bonding with Tyr158, a residue critical for InhA substrate recognition . Replacement with the pyrazole-ethyl-dicyclopropyl group may shift binding dynamics due to:
- Steric hindrance : The cyclopropyl groups could clash with InhA’s active site, reducing binding efficiency.
- Electronic effects : The pyrazole’s electron-rich nature might alter charge complementarity compared to the electron-withdrawing dichlorophenyl group.
Biological Activity
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, synthesis, and relevant research findings.
1. Overview of Biological Activity
The compound has been investigated for various therapeutic properties, including:
- Anticancer Activity : Research indicates that derivatives of 5-oxopyrrolidine, including this compound, exhibit potent anticancer effects against various cancer cell lines such as A549 (lung adenocarcinoma) and other multidrug-resistant strains .
- Antimicrobial Properties : The compound has shown efficacy against multidrug-resistant pathogens, including Staphylococcus aureus, highlighting its potential in treating infections caused by resistant strains .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, which can be beneficial in treating chronic inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The pyrazole ring structure is believed to interact with enzymes or receptors, modulating their activity and influencing various cellular pathways.
- Cell Cycle Regulation : The compound targets cyclin-dependent kinases (CDKs), particularly Cyclin-A2 and CDK2, which play crucial roles in cell cycle progression. This interaction suggests a mechanism for inhibiting cancer cell proliferation.
3. Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This is often achieved through the cyclization of hydrazine derivatives with suitable diketones.
- Introduction of Dicyclopropyl Groups : Alkylation reactions are used to introduce the dicyclopropyl moieties into the structure.
- Amidation Reaction : The final step involves forming the carboxamide group, which is critical for the compound's biological activity.
4. Research Findings and Case Studies
Recent studies have highlighted the efficacy of this compound in various assays:
Table 1: Biological Activity Summary
Case Study: Anticancer Activity Assessment
In a study assessing the anticancer properties of various 5-oxopyrrolidine derivatives, this compound was tested alongside standard chemotherapeutics like cisplatin. The MTT assay revealed that this compound reduced A549 cell viability significantly more than control compounds, indicating its potential as a lead anticancer agent .
5. Conclusion
This compound exhibits promising biological activities that warrant further investigation. Its mechanisms of action involving enzyme interactions and cell cycle modulation could lead to significant advancements in therapeutic applications for cancer and antimicrobial treatments. Future research should focus on optimizing its pharmacological profiles and exploring its potential in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
